1,1,2,3,3,4,4-Heptafluorobut-1-ene
Overview
Description
“1,1,2,3,3,4,4-Heptafluorobut-1-ene” is a chemical compound with the molecular formula C4HF7 . It is also known by other names such as “1H-Perfluorobut-1-ene” and "heptafluorobutene" .
Molecular Structure Analysis
The molecular weight of 1,1,2,3,3,4,4-Heptafluorobut-1-ene is 182.04 g/mol . The InChI representation of the molecule is InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H
. The Canonical SMILES representation is C(C(C(=C(F)F)F)(F)F)(F)F
.
Chemical Reactions Analysis
The oxidation of heptafluorobut-1-ene initiated by a chlorine atom creates carbonyl difluoride (CF2=O) and 2,2,3,3 tetrafluoropropanoyl fluoride (O=CFCF2CF2H) as the major products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2,3,3,4,4-Heptafluorobut-1-ene include a molecular weight of 182.04 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . The exact mass is 181.99664717 g/mol .
Scientific Research Applications
- Summary of the Application : The study focuses on the gas-phase chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene initiated by chlorine atoms. The research is motivated by the possibility of mitigating climate change by switching to materials with low global warming potentials .
- Methods of Application or Experimental Procedures : The relative rate method was used to determine the rate constant for the reaction of heptafluorobut-1-ene (CF2=CFCF2CF2H) with chlorine atoms in air. A mercury UV lamp was used to generate atomic chlorine, which initiated chemistry monitored by FTIR spectroscopy. Ethane was used as the reference compound for kinetic studies .
- Results or Outcomes : Oxidation of heptafluorobut-1-ene initiated by a chlorine atom creates carbonyl difluoride (CF2=O) and 2,2,3,3 tetrafluoropropanoyl fluoride (O=CFCF2CF2H) as the major products. Anharmonic frequency calculations allowing for several low-energy conformations of 1,1,2,3,3,4,4 heptafluorobut-1-ene and 2,2,3,3 tetrafluoropropanoyl fluoride, based on density functional theory, are in good accord with measurements. The global warming potentials of these two molecules were calculated from the measured IR spectra and estimated atmospheric lifetimes and found to be small, less than 1 .
Safety And Hazards
Future Directions
The possibility of mitigating climate change by switching to materials with low global warming potentials motivates a study of the spectroscopic and kinetic properties of a fluorinated olefin . The global warming potentials of these two molecules were calculated from the measured IR spectra and estimated atmospheric lifetimes and found to be small, less than 1 .
properties
IUPAC Name |
1,1,2,3,3,4,4-heptafluorobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBXTZOBYEVIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=C(F)F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379253 | |
Record name | 4H-Perfluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3,3,4,4-Heptafluorobut-1-ene | |
CAS RN |
680-54-6 | |
Record name | 4H-Perfluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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